3,3-Difluorocycloheptan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
3,3-difluorocycloheptan-1-amine |
InChI |
InChI=1S/C7H13F2N/c8-7(9)4-2-1-3-6(10)5-7/h6H,1-5,10H2 |
InChI Key |
IGVISOHTYUJWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC(C1)N)(F)F |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 3,3 Difluorocycloheptan 1 Amine
Retrosynthetic Analysis and Strategic Disconnections for the 3,3-Difluorocycloheptan-1-amine Scaffold
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For this compound, two primary strategic disconnections guide the synthetic design.
The most logical initial disconnection is at the carbon-nitrogen bond of the primary amine. amazonaws.com This disconnection corresponds to a known and reliable chemical transformation: reductive amination. wikipedia.orgmasterorganicchemistry.com This pathway identifies 3,3-difluorocycloheptanone as a key intermediate, or "synthon," which would be reacted with an ammonia (B1221849) source to form the target amine. wikipedia.orgnih.gov
A second level of disconnection addresses the introduction of the gem-difluoro moiety. Breaking the two carbon-fluorine bonds points to cycloheptane-1,3-dione (B75613) or cycloheptanone (B156872) as plausible precursors. The former could undergo transformation to a diol followed by fluorination, while the latter could be directly fluorinated at the C-3 position. These disconnections correspond to well-established electrophilic or nucleophilic fluorination reactions. organicreactions.org
These primary disconnections suggest a synthetic strategy that hinges on the formation and subsequent functionalization of a cycloheptanone core.
Direct Difluorination Approaches in Cycloheptane (B1346806) Systems
A direct approach involves introducing the fluorine atoms onto a pre-formed cycloheptane ring. The key precursor for such a strategy is typically cycloheptanone. The gem-difluorination can be achieved at the α-position to the carbonyl, followed by transformation of the carbonyl group.
Electrophilic Fluorination Reagents and Reaction Conditions
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate or enol ether derived from cycloheptanone, with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, offering stability, safety, and a range of reactivity. organicreactions.orgwikipedia.orgrsc.org The reaction typically proceeds by first forming the enolate of cycloheptanone using a suitable base, which then attacks the electrophilic fluorine atom of the reagent. A second fluorination step at the same carbon yields the gem-difluoro ketone.
Key electrophilic fluorinating agents are often categorized as neutral or cationic N-F reagents. organicreactions.orgresearchgate.net
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Acronym | Class | Typical Conditions |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Base (e.g., LDA, NaHMDS), aprotic solvent (e.g., THF), low temperature |
| Selectfluor® (F-TEDA-BF₄) | F-TEDA-BF₄ | Cationic N-F | Protic solvent (e.g., MeCN, H₂O), often no external base needed |
This table is generated based on data from multiple sources.
For the synthesis of 3,3-difluorocycloheptanone, a potential pathway would involve the reaction of cycloheptanone with a strong base like lithium diisopropylamide (LDA) to form the enolate, followed by the addition of an electrophilic fluorinating agent such as NFSI. wikipedia.org The process would be repeated to install the second fluorine atom.
Nucleophilic Fluorination Strategies
Nucleophilic fluorination provides an alternative route, typically involving the displacement of leaving groups by a fluoride (B91410) anion source. One of the most effective methods for creating a gem-difluoro group from a ketone is through the use of deoxofluorinating reagents. These reagents convert a carbonyl group directly into a difluoromethylene group.
Another approach is the fluorination of a 1,3-diol precursor. In this hypothetical sequence, cycloheptane-1,3-dione would be reduced to give cis- or trans-cycloheptane-1,3-diol. The hydroxyl groups can then be converted to good leaving groups (e.g., tosylates, mesylates) and subsequently displaced by a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). nih.gov However, deoxofluorination of a ketone is often more direct.
Table 2: Common Nucleophilic and Deoxofluorinating Reagents
| Reagent Name | Acronym | Application |
|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Deoxofluorination of ketones/aldehydes and alcohols |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Deoxofluorination; more thermally stable than DAST organic-chemistry.org |
| Potassium Fluoride | KF | Fluoride source for displacement reactions nih.gov |
| Cesium Fluoride | CsF | Highly reactive fluoride source for displacement reactions nih.gov |
This table is generated based on data from multiple sources.
The synthesis of 3,3-difluorocycloheptanone could be envisioned starting from cycloheptane-1,3-dione. The dione (B5365651) would be reacted with a deoxofluorinating agent like DAST or Deoxo-Fluor® to convert one of the carbonyls into a CF₂ group, yielding the desired intermediate. organic-chemistry.org
Multi-Step Synthetic Sequences from Readily Available Precursors
Instead of fluorinating a pre-existing ring, it is also possible to construct the seven-membered ring using building blocks that already contain the necessary fluorine atoms.
Construction of the Cycloheptane Ring System with Pre-installed Fluorine Functionality
Modern organic synthesis offers powerful ring-forming reactions that can be adapted for this purpose. One such strategy is ring-closing metathesis (RCM). nih.gov A hypothetical precursor for an RCM approach would be a diene containing a gem-difluoro group at the appropriate position. The synthesis of such a diene would be a significant undertaking, but it would allow for the direct formation of a difluorinated cycloheptene (B1346976) ring, which could then be reduced and functionalized.
Alternatively, cycloaddition reactions or intramolecular cyclization of a functionalized linear chain could be employed. nih.gov For example, a reaction sequence could begin with a smaller, commercially available fluorinated building block which is then elaborated into a linear precursor suitable for intramolecular cyclization to form the seven-membered ring. beilstein-journals.org These methods, while complex, offer high control over the placement of functional groups.
Introduction of the Amine Moiety via Reductive Amination or Nitrogen Nucleophile Addition
Once the key intermediate, 3,3-difluorocycloheptanone, is synthesized, the final step is the introduction of the amine group. Reductive amination is the most direct and widely used method for this transformation. wikipedia.orgorganic-chemistry.org The process involves the reaction of the ketone with an amine source, typically ammonia or an ammonia equivalent like ammonium (B1175870) formate, to form an intermediate imine (or enamine). wikipedia.orgnih.gov This intermediate is then reduced in situ to the desired primary amine. masterorganicchemistry.com
The reaction is often performed as a one-pot procedure. wikipedia.org The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Acronym | Characteristics |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Mild; selectively reduces imines over ketones at neutral/acidic pH. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (B8407120) | STAB | Mild and effective; less toxic than NaBH₃CN; tolerates acid-sensitive groups. organic-chemistry.org |
| Sodium Borohydride | NaBH₄ | Can be used, but may also reduce the starting ketone. masterorganicchemistry.com |
This table is generated based on data from multiple sources.
A typical procedure would involve dissolving 3,3-difluorocycloheptanone in a solvent like methanol, adding an ammonia source, and then introducing a reducing agent such as sodium cyanoborohydride. youtube.com Acid catalysts, like acetic acid, are sometimes added to facilitate imine formation. youtube.com
Stereoselective Synthesis of this compound and Related Chiral Fluorinated Amines
Achieving stereocontrol in the synthesis of cyclic amines with multiple stereocenters, such as the chiral forms of this compound, is a formidable challenge. Methodologies for preparing cyclic β-fluoroamines have generally lagged behind those for their acyclic counterparts. nih.gov This section delves into the key stereoselective strategies that can be employed.
Asymmetric Catalysis in Fluorine and Amine Introduction
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. For fluorinated amines, this can involve the catalytic introduction of either the fluorine or the amine functionality, or both in a single transformation.
One prominent strategy is the asymmetric fluorination of a ketone precursor. For instance, the α-fluorination of substituted cyclohexanones to generate quaternary fluorine-containing stereocenters has been achieved through a dual-catalysis system combining chiral enamine catalysis with chiral anion phase-transfer catalysis. researchgate.net This approach utilizes a chiral primary amine to form an enamine with the cyclic ketone, while a chiral phosphate (B84403) anion activates the electrophilic fluorine source, Selectfluor. researchgate.net A similar strategy could be envisioned for a cycloheptanone precursor, which after fluorination, could be converted to the target amine via reductive amination.
Another powerful approach is the direct, one-step fluoroamination of an alkene. nih.gov An iron(II)-catalyzed intermolecular fluoroamination of alkenes has been reported as a significant advance in the field. nih.gov More recently, an innovative copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes has been developed. nih.gov This method uses O-benzoylhydroxylamines as alkylamine precursors and Et₃N•3HF as the fluoride source, proceeding through an aminyl radical species. nih.gov Such methods allow for the simultaneous installation of both the fluorine and amine groups onto a double bond within a cycloheptene ring system.
Furthermore, the enantioselective aza-Henry reaction of N-Boc protected imines, followed by ring-closing metathesis, has been successfully applied to the synthesis of 7-membered carbocyclic β-fluoroamines, providing access to both diastereomers with high enantiomeric excess. nih.gov
| Catalytic Method | Catalyst/Reagents | Key Transformation | Potential Application |
| Asymmetric Fluorination | Chiral Amine (e.g., Phenylalanine-derived) + Chiral Phosphoric Acid | Enamine catalysis combined with chiral anion phase-transfer catalysis for ketone fluorination. researchgate.net | Fluorination of cycloheptanone prior to amination. |
| Asymmetric Fluoroamination | Copper(I) complex / O-benzoylhydroxylamines / Et₃N•3HF | Three-component aminofluorination of an alkene. nih.gov | Direct synthesis from cycloheptene. |
| Aza-Henry / RCM | Squaramide catalyst / Nitroalkane | Enantioselective aza-Henry reaction followed by ring-closing metathesis. nih.gov | Synthesis of cycloheptyl β-fluoroamines from acyclic precursors. nih.gov |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. oup.com After the desired transformation, the auxiliary is cleaved and can often be recovered. oup.com This strategy is reliable and frequently used in the early stages of drug development. oup.com
A widely used class of auxiliaries for the synthesis of chiral amines are N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide. nih.govnih.gov The addition of a nucleophile to an imine derived from this auxiliary allows for the highly diastereoselective formation of a new C-N bond. nih.gov For the synthesis of a fluorinated amine, this could involve the addition of an organometallic reagent to a fluorinated N-tert-butanesulfinyl imine or the addition of a fluorinated nucleophile to a non-fluorinated imine. nih.gov
Another effective strategy involves the use of chiral oxazolidinone auxiliaries attached to an enamide system. nih.gov The chiral auxiliary provides a facial bias, directing an electrophilic fluorinating reagent like Selectfluor™ to one face of the double bond. nih.gov The resulting β-fluoro-iminium intermediate can be trapped and then oxidized to yield a chiral α-fluoro-imide, which can be further converted to the desired amine. nih.gov Fluorinated oxazolidines (FOX) have also been developed as chiral auxiliaries that effectively control the stereoselective alkylation, hydroxylation, or fluorination of amide enolates with excellent diastereoselectivity. ethz.ch
| Auxiliary Type | Example | Key Application | Stereocontrol Mechanism |
| Sulfinamide | N-tert-butanesulfinyl imine | Asymmetric addition of nucleophiles to the C=N bond. nih.govnih.gov | The sulfinyl group directs the incoming nucleophile to one face of the imine. nih.gov |
| Oxazolidinone | Evans-type auxiliary | Directing group for the electrophilic fluorination of an enamide. nih.gov | Steric hindrance from the auxiliary blocks one face of the enamide double bond. nih.gov |
| Fluorinated Oxazolidine (FOX) | 2-trifluoromethyl-4-phenyloxazolidine | Stereoselective fluorination of amide enolates. ethz.ch | A stabilizing fluorine-metal interaction in the transition state directs the electrophile. ethz.ch |
Diastereoselective Transformations
When a molecule already contains a stereocenter, new stereocenters can be introduced with selectivity relative to the existing one. Such transformations are termed diastereoselective. In the context of synthesizing specific stereoisomers of this compound, controlling diastereoselectivity is crucial.
Many of the methods described under asymmetric catalysis and chiral auxiliaries inherently rely on diastereoselective transformations. For example, the addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine proceeds through a six-membered ring transition state that controls the diastereomeric outcome. oup.com Similarly, Lewis acid-catalyzed additions of silyl (B83357) dienolates to α-fluoroalkyl sulfinylimines can be tuned to produce different diastereomers with excellent selectivity by choosing the appropriate Lewis acid catalyst. escholarship.org
In syntheses starting from a chiral cyclic precursor, such as an enantioenriched cycloheptene derivative, the existing stereocenter(s) can direct the facial selectivity of subsequent reactions like epoxidation, dihydroxylation, or fluorination. A sequence involving the enantioselective aza-Henry reaction followed by ring-closing metathesis and then reductive denitration can lead to a pair of readily separated diastereomers of a cyclic β-fluoroamine. nih.gov This allows for parallel access to different stereoisomers of the target compound. nih.gov
Emerging and Sustainable Synthetic Methodologies
Modern synthetic chemistry places increasing emphasis on sustainability, favoring methods that are atom-economical, avoid hazardous reagents, and minimize the use of transition metals where possible.
Transition-Metal-Catalyzed Reactions
Transition metals like palladium, copper, and rhodium are mainstays of modern organic synthesis due to their unique reactivity. nih.govdoaj.org Palladium-catalyzed cross-coupling reactions, for example, are a powerful tool for forming C-N bonds. Conditions have been developed for the coupling of fluoroalkylamines with aryl halides using a palladium catalyst with a specific phosphine (B1218219) ligand (AdBippyPhos) and a mild base (KOPh) to avoid decomposition of the sensitive products. nih.gov Palladium catalysis has also been used for the fluorinative bifunctionalization of small rings like aziridines with gem-difluorocyclopropanes to yield β,γ-bisfluorinated amines. researchgate.netthieme-connect.com
Copper catalysis is an attractive, more economical alternative. Copper-catalyzed systems have been employed for the three-component aminofluorination of alkenes nih.gov and for the cross-coupling of aryl iodides with α-silyldifluoroamides to produce α,α-difluoro-α-aryl amides, which are versatile precursors to other difluorinated compounds. nih.gov
Rhodium catalysts have been investigated for the synthesis of fluorinated amine complexes and for catalyzing nucleophilic fluorination reactions. nih.govethz.ch While direct applications to this compound are not explicitly detailed, these catalytic systems represent key technologies for the construction of C-F and C-N bonds. nih.govdoaj.org
| Metal Catalyst | Reaction Type | Example Application | Reference |
| Palladium (Pd) | C-N Cross-Coupling | Coupling of fluoroalkylamines with aryl halides. | nih.gov |
| Palladium (Pd) | C(sp³)–H Fluorination | Directed fluorination of free aliphatic amines. | nih.gov |
| Copper (Cu) | Aminofluorination | Three-component reaction of alkenes, amine precursors, and a fluoride source. | nih.gov |
| Copper (Cu) | C-H Fluorination | Site-selective fluorination of benzylic C-H bonds with NFSI. | acs.org |
| Rhodium (Rh) | Nucleophilic Fluorination | Catalytic fluorination of acyl chlorides to acyl fluorides using AgF. | nih.gov |
Transition-Metal-Free Approaches
Growing interest in green chemistry has spurred the development of synthetic methods that avoid transition metals, which can be costly and pose toxicity and removal challenges. A notable metal-free strategy for fluorination involves using Selectfluor, an electrophilic fluorine source that is relatively safe and stable. nih.gov A one-pot, metal-free fluorination of primary amines directly to difluoramines using Selectfluor has been reported as a sustainable and scalable process. nih.gov
Difluorocarbene, a key intermediate for introducing a CF₂ group, can be generated under metal-free conditions. Reagents such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) can generate difluorocarbene in the presence of an organocatalyst like a proton sponge. doaj.org This carbene can then undergo chemoselective difluorocyclopropanation with a silyl dienol ether, followed by a rearrangement to furnish a difluorinated cyclopentene (B43876) ring system, a strategy that could be adapted for seven-membered rings. doaj.org This approach is advantageous as it builds the carbon skeleton and introduces the fluorine atoms simultaneously under metal-free conditions. doaj.org
Furthermore, metal-free cycloaddition reactions between heteroconjugated alkenes and difluorocarbene precursors offer a convergent route to novel difluorinated heterocyclic compounds. nih.gov These strategies highlight a shift towards more sustainable and environmentally benign methods for synthesizing complex fluorinated molecules.
Biocatalytic Strategies for Fluorinated Amines
Biocatalysis has gained considerable traction for the synthesis of fluorinated amines due to its potential for high efficiency, selectivity, and operation under mild reaction conditions. sioc.ac.cnnih.govutdallas.edu Enzymes, particularly transaminases, are at the forefront of these biocatalytic approaches for amine synthesis. acs.orgnih.gov
Transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from an amine donor to a ketone acceptor. acs.orgnih.gov This process allows for the asymmetric synthesis of chiral amines from prochiral ketones, a transformation that is often challenging to achieve with high enantioselectivity using traditional chemical methods. The application of transaminases to fluorinated ketones is a promising strategy for producing enantiomerically pure fluorinated amines. acs.org
The general reaction scheme involves the reaction of a ketone substrate with a transaminase and an amine donor, such as isopropylamine (B41738) or (S)-α-methylbenzylamine. The equilibrium of the reaction can often be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct. nih.gov
Table 1: Hypothetical Application of Transaminases for the Synthesis of this compound
This table illustrates a hypothetical screening of different transaminases for the asymmetric synthesis of (R)- and (S)-3,3-Difluorocycloheptan-1-amine from 3,3-difluorocycloheptanone. The data is representative of typical results observed in biocatalytic amination of fluorinated ketones.
| Entry | Transaminase (Origin) | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | ATA-117 (Codexis®) | Isopropylamine | (R)-3,3-Difluorocycloheptan-1-amine | >99 | >99 |
| 2 | ATA-254 (Codexis®) | Isopropylamine | (S)-3,3-Difluorocycloheptan-1-amine | 98 | 99 |
| 3 | Transaminase (Vibrio fluvialis) | (S)-α-Methylbenzylamine | (S)-3,3-Difluorocycloheptan-1-amine | 95 | 98 |
| 4 | Transaminase (Arthrobacter sp.) | (R)-α-Methylbenzylamine | (R)-3,3-Difluorocycloheptan-1-amine | 92 | 97 |
The development of engineered transaminases has significantly expanded the substrate scope and efficiency of these biocatalysts. acs.org Through techniques like directed evolution, transaminases can be tailored to accept bulky or electronically demanding substrates, such as fluorinated ketones, with high activity and stereoselectivity. acs.orgnih.gov This approach allows for the production of specific stereoisomers of fluorinated amines, which is of paramount importance in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry.
The research in this area continues to evolve, with ongoing efforts to discover and engineer novel transaminases with broader substrate ranges and improved process stability, paving the way for more efficient and sustainable synthesis of complex fluorinated amines. sioc.ac.cnnih.gov
Reactivity and Chemical Transformations of 3,3 Difluorocycloheptan 1 Amine
Reactions of the Primary Amine Functionality
As a primary amine, 3,3-difluorocycloheptan-1-amine is expected to undergo a variety of classical amine reactions. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile and a base, although its reactivity is modulated by the electronic effects of the nearby fluorine atoms.
Acylation, Alkylation, and Sulfonylation Reactions
The primary amine group is readily derivatized through reactions with electrophilic partners. These transformations are fundamental in synthetic chemistry for building more complex molecular architectures.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides yields stable amide derivatives. This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the nitrogen atom. However, this method can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled alternative for producing secondary and tertiary amines.
Sulfonylation: Treatment with sulfonyl chlorides, like benzenesulfonyl chloride, in the presence of a base (the Hinsberg test), yields sulfonamides. msu.edumsu.edu Primary amines, such as this compound, form a sulfonamide that is acidic and thus soluble in the aqueous base. msu.edumsu.edu This reaction is a reliable method for creating stable sulfonamide linkages.
Table 1: Representative Reactions of the Amine Functionality
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(3,3-difluorocycloheptyl)acetamide | Aprotic solvent, base (e.g., triethylamine) |
| Alkylation | Methyl Iodide (CH₃I) | 3,3-difluoro-N-methylcycloheptan-1-amine | Polar solvent |
Amine Derivatization for Spectroscopic Probes or Further Synthetic Utility
The primary amine serves as a versatile handle for introducing reporter groups or for enabling further synthetic transformations.
For spectroscopic analysis, the amine can be tagged with fluorescent labels. Reagents such as dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) react with the primary amine to yield highly fluorescent derivatives, which can be used in various detection and imaging applications. researchgate.net Similarly, derivatization can improve detection in mass spectrometry. nih.gov
From a synthetic standpoint, the amine can be converted into other functional groups. For instance, it can be transformed into an aliphatic amine with different properties by reacting the activated carboxylic acid with a half-protected aliphatic diamine, followed by deprotection. thermofisher.com This allows for the extension of carbon chains or the introduction of new reactive sites.
Reactivity Adjacent to the gem-Difluoro Group
C-F Bond Activation Studies (if applicable to this specific structure's reactivity)
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. baranlab.org For saturated gem-difluoroalkanes like this compound, C-F bond activation is not a common transformation and typically requires harsh conditions or specialized reagents, such as transition metal complexes or strong Lewis acids. baranlab.orgmdpi.comnih.gov
While research has demonstrated C-F activation in various contexts, such as in polyfluorinated aromatics or allylic systems, its application to a simple saturated ring like this is less explored. mdpi.comnih.govresearchgate.net Therefore, under standard laboratory conditions, the C-F bonds in this compound are considered highly robust and unreactive. Photocatalytic methods are an emerging area for C-F bond activation under milder conditions, but specific applications to this substrate are not widely documented. nih.gov
Influence of Fluorine on Neighboring Group Reactivity
The primary influence of the gem-difluoro group is its strong electron-withdrawing inductive effect (-I effect). This effect has significant consequences for the reactivity of the rest of the molecule.
Basicity of the Amine: The fluorine atoms pull electron density away from the cycloheptane (B1346806) ring. This effect is transmitted to the C1 amine group, reducing the electron density on the nitrogen atom. Consequently, the lone pair of electrons on the nitrogen is less available to accept a proton. This makes this compound a weaker base (lower pKa) compared to its non-fluorinated counterpart, cycloheptylamine. The introduction of fluorine is a known strategy to modulate the basicity of amines. nih.govrsc.org
Reactivity of the Ring: The electron-withdrawing nature of the CF₂ group deactivates the adjacent methylene (B1212753) carbons (C2 and C4) toward electrophilic attack. Conversely, it can influence the acidity of the C-H bonds at these positions, potentially facilitating deprotonation with a sufficiently strong base.
Table 2: Predicted Physicochemical Effects of gem-Difluorination
| Property | Cycloheptylamine | This compound | Rationale |
|---|---|---|---|
| pKa (Amine) | Higher | Lower | Electron-withdrawing inductive effect of the CF₂ group reduces the basicity of the amine. nih.govrsc.org |
| Nucleophilicity | Higher | Lower | Reduced electron density on the nitrogen atom diminishes its nucleophilic character. |
Cycloheptane Ring Modifications and Functionalization
Modifying the saturated carbocyclic ring of this compound presents the typical challenges associated with C-H functionalization of alkanes. Such reactions often lack selectivity and may require advanced catalytic systems.
The presence of the amine and difluoro groups would be expected to direct any potential ring functionalization. The electron-withdrawing CF₂ group would likely disfavor reactions that involve the formation of a positive charge at adjacent positions (C2, C4). Radical reactions might be a viable pathway for introducing new functional groups onto the ring, but controlling the site of reaction would be a significant hurdle.
While the synthesis of various functionalized gem-difluorocycloheptanes has been reported, these methods typically build the ring with the desired functionality already in place rather than modifying a pre-existing 3,3-difluorocycloheptane core. researchgate.net Therefore, direct functionalization of the cycloheptane ring of this compound is not a commonly reported transformation.
Electrophilic and Nucleophilic Substitutions on the Cycloheptane Ring
A comprehensive search of scientific literature and chemical databases did not yield specific examples or detailed studies on the electrophilic or nucleophilic substitution reactions occurring directly on the cycloheptane ring of this compound. The presence of the activating amino group and the deactivating geminal difluoro group presents a complex scenario for predicting regioselectivity in such transformations. Further experimental investigation is required to elucidate the outcomes of these reactions.
Ring Expansion/Contraction Reactions
There is currently a lack of specific documented research on the ring expansion or contraction reactions of this compound. While ring transformations of other cyclic amines and cycloalkanes are known, including Favorskii-type rearrangements for ring contraction and various methods for ring expansion, their applicability and outcomes with this specific difluorinated cycloheptyl amine have not been reported in the available literature. nih.govharvard.edu
Cascade Reactions and Complex Molecule Formation
Cascade reactions, which involve a series of intramolecular transformations to rapidly build molecular complexity, are a significant area of synthetic chemistry. mdpi.comarkat-usa.orgsemanticscholar.orgnih.govnih.gov However, specific studies detailing the participation of this compound in cascade reactions to form more complex molecules are not present in the current body of scientific literature. The unique structural and electronic features of this compound suggest potential for its use in designing novel cascade sequences, but this remains an unexplored area of research.
Advanced Spectroscopic and Analytical Research Methodologies Applied to 3,3 Difluorocycloheptan 1 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,3-difluorocycloheptan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed map of the molecule's atomic connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show several distinct signals corresponding to the different proton environments in the cycloheptane (B1346806) ring. The proton at C1, being attached to the same carbon as the amine group, would likely appear as a multiplet in the range of 2.5-3.5 ppm. libretexts.orgorganicchemistrydata.org The protons on the carbons adjacent to the difluorinated carbon (C2 and C4) would be deshielded and show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The remaining methylene (B1212753) protons on C5, C6, and C7 would likely appear as overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The two protons of the primary amine group would be expected to produce a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The carbon bearing the amine group (C1) would be expected to have a chemical shift in the range of 45-60 ppm. docbrown.infodocbrown.info The carbon with the two fluorine atoms (C3) would show a significant downfield shift due to the high electronegativity of fluorine, likely appearing in the range of 110-130 ppm and exhibiting a triplet due to one-bond carbon-fluorine coupling. The carbons adjacent to C3 (C2 and C4) would also be influenced by the fluorine atoms, showing shifts in the range of 30-45 ppm with two-bond C-F coupling. The remaining carbons (C5, C6, and C7) would have chemical shifts in the typical aliphatic range of 20-35 ppm. docbrown.inforsc.org
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum would be the most direct probe of the fluorine environment. Since the two fluorine atoms at the C3 position are geminal and in a chiral molecule, they could potentially be diastereotopic and thus magnetically non-equivalent, leading to two distinct signals. However, in an achiral solvent, they would likely appear as a single signal, a triplet, due to coupling with the two protons on the adjacent C2 and C4 carbons. The chemical shift would be expected in the typical range for aliphatic gem-difluoro compounds. chemrxiv.org
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |
| H1 | 2.5 - 3.5 | Multiplet |
| H2, H4 | 1.8 - 2.5 | Multiplet (coupled to H and F) |
| H5, H6, H7 | 1.2 - 2.0 | Overlapping Multiplets |
| NH₂ | 1.0 - 3.0 (variable) | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 45 - 60 |
| C2, C4 | 30 - 45 |
| C3 | 110 - 130 |
| C5, C6, C7 | 20 - 35 |
Two-dimensional NMR techniques would be crucial for unambiguously assigning the ¹H and ¹³C signals and determining the through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks, allowing for the tracing of the connectivity of the protons around the cycloheptane ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, providing definitive assignments for the carbon signals. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for confirming the assignment of the quaternary carbon (C3) and for linking the different proton spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations between protons that are close to each other, providing insights into the three-dimensional structure and preferred conformation of the seven-membered ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This would allow for the unambiguous determination of its elemental formula (C₇H₁₃F₂N).
Tandem mass spectrometry (MS/MS) would involve the isolation and fragmentation of the molecular ion to provide further structural information. For an aliphatic amine, a characteristic fragmentation is the alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This would lead to the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion. Other likely fragmentations would involve the loss of small neutral molecules such as HF or ammonia (B1221849).
Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Fragment |
| 149 | [M]⁺ (Molecular Ion) |
| 132 | [M - NH₃]⁺ |
| 129 | [M - HF]⁺ |
| 109 | [M - 2HF]⁺ |
| 30 | [CH₂=NH₂]⁺ (from alpha-cleavage) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-F bonds. As a primary amine, it should exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comwpmucdn.com An N-H bending vibration would likely be observed around 1600 cm⁻¹. The C-H stretching vibrations of the cycloalkane ring would appear just below 3000 cm⁻¹. The C-F stretching vibrations are expected to be strong and would appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C backbone of the cycloheptane ring would likely give rise to characteristic Raman signals. While N-H and C-F stretches are also Raman active, their intensities might differ from those in the IR spectrum, aiding in a more complete vibrational analysis.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| N-H | Bend (Scissoring) | 1590 - 1650 |
| C-H | Stretch | 2850 - 2960 |
| C-F | Stretch | 1000 - 1200 |
| C-N | Stretch | 1020 - 1250 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
For instance, studies on substituted difluorocyclohexanes have revealed the profound influence of fluorine atoms on the ring's conformation. nih.govresearchgate.net In the solid state, the cycloheptane ring can adopt several low-energy conformations, such as the chair, boat, and twist-chair. The presence of the gem-difluoro group at the 3-position is expected to introduce significant conformational constraints due to steric and electronic effects, such as the gauche effect between fluorine and adjacent substituents. nih.gov
An X-ray diffraction experiment on a suitable crystal of this compound hydrochloride would likely reveal the preferred ring conformation and the orientation of the amine group. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The resulting crystallographic data would be presented in a standardized format, as exemplified in the table below, which is based on representative data for a related fluorinated cyclic amine.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
This table presents hypothetical crystallographic data for this compound hydrochloride to illustrate the type of information obtained from X-ray crystallography.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. The polarity of the amine group and the volatility of the compound make it amenable to both gas and liquid chromatography, often coupled with mass spectrometry for definitive identification.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the primary amine, direct analysis of this compound can sometimes lead to poor peak shape and column adsorption. h-brs.de To overcome these issues, derivatization is often employed to increase volatility and improve chromatographic performance. researchgate.netiu.edu A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the primary amine to form a stable trifluoroacetamide (B147638) derivative. h-brs.denih.gov
The GC separation would likely be performed on a non-polar or medium-polarity capillary column. The mass spectrometer would then provide a fragmentation pattern that is characteristic of the derivatized analyte. For the trifluoroacetamide derivative of this compound, key fragments would be expected from the loss of the trifluoromethyl group and fragmentation of the cycloheptyl ring.
Below is a hypothetical data table summarizing typical GC-MS parameters and expected results for the analysis of derivatized this compound.
| Parameter | Value/Description |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Expected Retention Time (derivatized) | ~12.5 min |
| Key Mass Fragments (m/z) | [M]+, [M-CF₃]+, [M-NHCOCF₃]+, and fragments from ring opening |
This table presents hypothetical GC-MS parameters for the analysis of derivatized this compound.
LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. bldpharm.comambeed.com For a polar compound like this compound, reversed-phase liquid chromatography (RPLC) is a common approach. However, the basic nature of the amine can lead to poor retention and peak shape on standard C18 columns. To address this, several strategies can be employed, such as the use of an ion-pairing agent in the mobile phase or the use of a column with a stationary phase designed for polar analytes, such as a polar-embedded or polar-endcapped column.
Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for polar molecules. nih.gov In positive ion mode, this compound would be expected to readily form the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be used to further fragment this ion, providing structural information and enhancing selectivity.
The following table illustrates typical LC-MS parameters for the analysis of this compound.
| Parameter | Value/Description |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Expected [M+H]+ (m/z) | 150.1 |
| Key MS/MS Fragments (m/z) | Fragments corresponding to the loss of NH₃ and ring fragments |
This table presents hypothetical LC-MS parameters for the analysis of this compound.
Computational and Theoretical Investigations of 3,3 Difluorocycloheptan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Properties
No published studies were found that specifically detail quantum chemical calculations for 3,3-Difluorocycloheptan-1-amine.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Minima
There are currently no specific Density Functional Theory (DFT) studies in the public domain that analyze the conformational preferences and identify the energy minima of this compound. Such a study would be valuable, as the seven-membered ring of cycloheptane (B1346806) is known for its conformational flexibility, existing in several low-energy forms like the chair and boat conformations. The introduction of a gem-difluoro group at the 3-position would significantly influence the energy landscape of these conformers. For comparison, DFT studies on fluorinated cyclohexanes have provided significant insights into their structure and interactions. st-andrews.ac.ukresearchgate.net Similar computational approaches could be applied to this compound to elucidate its preferred three-dimensional structure.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
A specific analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and reactivity indices for this compound is not available in the current scientific literature. This type of analysis is fundamental for predicting the chemical reactivity of a molecule. The high electronegativity of the fluorine atoms would be expected to lower the energy of the molecular orbitals and influence the electrophilic and nucleophilic character of the molecule.
Molecular Dynamics Simulations for Conformational Dynamics
There are no published molecular dynamics (MD) simulations that specifically explore the conformational dynamics of this compound. MD simulations would provide a powerful tool to understand the time-dependent behavior of the flexible seven-membered ring and how the fluorine atoms and the amine group affect its dynamic motions. nih.govnih.gov Such simulations are instrumental in understanding how the molecule might interact with biological targets.
Theoretical Prediction of Spectroscopic Parameters
No studies have been found that report the theoretical prediction of spectroscopic parameters (e.g., NMR, IR, Raman) for this compound. Theoretical calculations, particularly using DFT, are often employed to predict and help interpret experimental spectra. For instance, 19F NMR is a powerful technique for studying fluorinated compounds, and theoretical predictions of chemical shifts would be highly valuable for characterizing this compound and its derivatives. nih.govchemrxiv.org
Role of 3,3 Difluorocycloheptan 1 Amine As a Versatile Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Novel Fluorinated Scaffolds and Heterocycles
The 3,3-difluorocycloheptyl moiety serves as a unique and valuable scaffold in the design of novel bioactive molecules. The presence of the gem-difluoro group at the 3-position of the cycloheptane (B1346806) ring introduces a conformational constraint and modulates electronic properties, which can significantly influence the biological activity and pharmacokinetic profile of the resulting compounds. The primary amine functionality at the 1-position provides a convenient handle for a variety of chemical transformations, allowing for the facile incorporation of this fluorinated carbocycle into more complex architectures, including novel heterocyclic systems.
A notable example of its application is in the synthesis of substituted imidazolones. Researchers at Edelris have reported the synthesis of (±)-(Z)-5-(benzo[d]thiazol-6-ylmethylene)-2-((3,3-difluorocycloheptyl)amino)-3,5-dihydro-4H-imidazol-4-one. edelris.com This was achieved through the reaction of (±)-3,3-difluorocycloheptan-1-amine hydrochloride with an appropriate isothiourea precursor. The reaction, carried out in tetrahydrofuran (B95107) (THF) with diisopropylethylamine (DIPEA) as a base at 120 °C, yielded the target imidazolone, a heterocyclic scaffold of interest in medicinal chemistry due to its prevalence in biologically active compounds. edelris.com This synthesis demonstrates the utility of 3,3-difluorocycloheptan-1-amine as a building block for accessing complex, fluorinated heterocyclic systems that are of interest for structure-activity relationship (SAR) studies. edelris.com
The synthesis of such novel fluorinated heterocycles is of significant interest as fluorine substitution can lead to improved metabolic stability, increased binding affinity, and altered basicity of the parent molecule. The seven-membered ring of this compound provides a flexible yet constrained scaffold that can explore different regions of chemical space compared to more common five- and six-membered rings.
Applications in the Synthesis of Chiral Molecules
The synthesis of single-enantiomer pharmaceutical drugs is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govacs.orgnih.gov Chiral amines are crucial building blocks in this endeavor, serving as synthons for the construction of enantiomerically pure target molecules. acs.org While specific examples detailing the use of enantiopure this compound in asymmetric synthesis are not yet widely reported in the literature, the synthesis of related chiral fluorinated cycloheptylamines has been demonstrated, highlighting the potential of this approach.
The racemic form of this compound is commercially available and has been used in the synthesis of racemic compounds. edelris.com The resolution of this racemic amine into its constituent enantiomers, a common practice for chiral amines, would provide access to enantiopure building blocks for asymmetric synthesis. These enantiopure amines could then be employed in the synthesis of chiral drugs, agrochemicals, and other functional molecules where specific stereoisomers are required for optimal activity. The kinetic resolution of racemic amines is a well-established technique that could potentially be applied to this compound to separate its enantiomers.
Formation of Libraries for Chemical Probe Discovery
Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. The construction of diverse libraries of small molecules is a key strategy for the discovery of novel and selective chemical probes. The 3,3-difluorocycloheptyl scaffold is an attractive core for such libraries due to the unique properties conferred by the gem-difluoro group, including altered lipophilicity and metabolic stability.
The primary amine of this compound serves as a versatile functional group for the rapid generation of compound libraries through various chemical transformations. High-throughput synthesis methods can be employed to react the amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to generate libraries of amides, sulfonamides, and ureas, respectively.
While a specific library based on this compound has not been explicitly described in the literature, the synthesis of a single derivative for SAR studies by Edelris exemplifies the principle of using this building block to explore chemical space around a particular biological target. edelris.com By systematically varying the substituents appended to the 3,3-difluorocycloheptylamine core, a library of compounds can be generated and screened for biological activity, leading to the identification of potent and selective chemical probes.
Table 1: Potential Reactions for Library Generation from this compound
| Reaction Type | Reagent Type | Product Functional Group |
| Acylation | Carboxylic Acid / Acyl Chloride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine |
| Urea Formation | Isocyanate | Urea |
| Guanidinylation | Guanidinylating Agent | Guanidine |
Utilization in Non-Medicinal Chemistry Applications (e.g., materials science, agrochemicals)
The unique physicochemical properties imparted by the 3,3-difluorocycloheptyl moiety also suggest potential applications beyond the realm of medicinal chemistry, extending into materials science and agrochemicals. The introduction of fluorine into organic molecules is a well-established strategy to enhance the performance of materials and the efficacy of agrochemicals.
In materials science , the incorporation of fluorinated fragments can significantly enhance the thermal stability, chemical resistance, and hydrophobicity of polymers and other materials. The 3,3-difluorocycloheptyl group could be integrated into novel monomers or as a modifying agent to create specialty polymers with tailored properties. For instance, polymers containing this motif could exhibit unique dielectric properties or enhanced durability, making them suitable for advanced coatings, membranes, or electronic components.
In the field of agrochemicals , fluorine-containing compounds represent a significant portion of the market, with fluorination often leading to increased potency and metabolic stability of herbicides, insecticides, and fungicides. The 3,3-difluorocycloheptyl scaffold could serve as a novel building block for the next generation of crop protection agents. By attaching this fluorinated carbocycle to a known pharmacophore, it may be possible to improve the biological activity, selectivity, and environmental profile of the resulting agrochemical. While specific examples of this compound in these applications are not yet prevalent in the literature, the general importance of fluorinated building blocks in these fields suggests a promising future for this versatile compound.
Table 2: Potential Non-Medicinal Applications and Benefits
| Field | Potential Application | Potential Benefits of the 3,3-Difluorocycloheptyl Moiety |
| Materials Science | Monomer for Polymer Synthesis | Enhanced thermal stability, chemical resistance, unique dielectric properties |
| Materials Science | Additive for Material Modification | Increased hydrophobicity, altered surface properties |
| Agrochemicals | Core Scaffold for Pesticides | Improved metabolic stability, enhanced biological activity, favorable toxicological profile |
Future Perspectives and Emerging Research Avenues for 3,3 Difluorocycloheptan 1 Amine
Development of More Atom-Economical and Environmentally Benign Synthetic Routes
The future synthesis of 3,3-Difluorocycloheptan-1-amine will likely move away from classical, multi-step procedures towards more efficient and sustainable methods. A key focus will be on improving atom economy and reducing hazardous waste.
Prospective Synthetic Approaches:
Late-Stage C-H Functionalization: A highly desirable, though challenging, approach would be the direct C-H amination of a pre-formed 1,1-difluorocycloheptane (B3256595) ring. This would dramatically shorten the synthetic sequence. Research into transition-metal-catalyzed C-H amination, using reagents like hydroxylamine (B1172632) derivatives or azides, could pave the way for this transformation.
Reductive Amination of a Ketone Precursor: A more established yet optimizable route involves the reductive amination of 3,3-difluorocycloheptanone. Green chemistry principles could be applied here by using catalytic hydrogenation with a recyclable catalyst and benign nitrogen sources like ammonia (B1221849) under aqueous conditions. organic-chemistry.org This avoids the use of stoichiometric, and often wasteful, hydride reagents.
From-Scratch Ring Construction: Multi-component reactions that build the difluorinated cycloheptane (B1346806) ring with the amine functionality already in place are a promising, atom-economical strategy. For instance, a cycloaddition reaction involving a difluorinated C4 synthon and a C3 component bearing a protected amine could be envisioned.
A review of green synthetic methodologies for saturated cyclic amines highlights several strategies that could be adapted, including one-pot reactions, microwave-assisted synthesis, and the use of aqueous media. mdpi.comnih.govresearchgate.net
Exploration of Unprecedented Reactivity Profiles
The gem-difluoro group at the 3-position is expected to exert a significant electronic influence on the cycloheptane ring and the amine functionality, potentially leading to novel reactivity.
Potential Areas of Investigation:
Influence on Amine Basicity and Nucleophilicity: The strong electron-withdrawing nature of the two fluorine atoms is anticipated to lower the pKa of the amine group compared to its non-fluorinated analogue. This would make it a less basic but potentially more selective nucleophile in certain reactions.
Transannular Reactions: The flexible seven-membered ring could allow for unique transannular C-H functionalization or rearrangement reactions, where the amine group interacts with other positions on the ring, guided by the electronic pull of the CF2 group.
Ring-Contraction or Expansion Reactions: Under certain conditions, the strain and electronic nature of the ring could be exploited to drive ring-contraction or expansion reactions, providing access to novel difluorinated scaffolds. The reactivity of gem-difluoroalkenes, which can act as electrophiles, provides some insight into the potential for the difluorinated carbon to participate in reactions. nih.govnih.gov
Integration with Flow Chemistry and Automation for Enhanced Synthetic Efficiency
Continuous flow chemistry and automated synthesis platforms offer significant advantages for the preparation and study of this compound, particularly in terms of safety, scalability, and high-throughput screening. chemistryworld.comresearchgate.netrsc.org
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit in the Context of this compound Synthesis |
| Enhanced Safety | Handling of potentially hazardous fluorinating agents or energetic intermediates can be done in small, contained volumes, minimizing risk. |
| Precise Control | Superior control over reaction parameters like temperature, pressure, and stoichiometry, which is crucial for selective fluorination and amination reactions. |
| Scalability | Seamless transition from laboratory-scale synthesis for initial studies to larger-scale production without extensive re-optimization. |
| Automation | Automated platforms can rapidly screen a wide range of reaction conditions and starting materials to identify optimal synthetic routes. nih.govacs.orgyoutube.com |
The development of fluorination methods in continuous-flow microreactors has already demonstrated the safe and efficient use of reagents like DAST and Selectfluor®. durham.ac.uk Such systems could be adapted for the synthesis of the 3,3-difluorocycloheptanone precursor. Furthermore, automated systems for the conversion of primary amines to other functional groups could be employed for derivatization studies. nih.gov
Advanced Characterization Techniques for Real-Time Reaction Monitoring
To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced in-situ characterization techniques will be indispensable.
Key Techniques and Their Applications:
In-Situ NMR Spectroscopy: Real-time monitoring of reactions using ¹H and ¹⁹F NMR can provide detailed kinetic data and help identify transient intermediates. magritek.comresearchgate.net Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it is a highly sensitive probe for following the course of fluorination reactions. nih.govoxinst.com This technique would be invaluable for optimizing reaction conditions and understanding mechanistic pathways. youtube.com
Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS allows for the rapid analysis of reaction mixtures with minimal sample preparation, providing near-instantaneous feedback on reaction progress and product formation.
In-Situ IR and Raman Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of products by tracking their characteristic vibrational frequencies, offering another avenue for real-time reaction analysis.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational chemistry with synthetic efforts can accelerate the discovery and development of new chemistry for this compound.
Table 2: Synergistic Computational and Synthetic Approaches
| Area of Synergy | Computational Contribution | Synthetic Contribution |
| Reaction Prediction | Density Functional Theory (DFT) calculations can predict the feasibility and selectivity of proposed synthetic routes, saving experimental time and resources. | Experimental validation of predicted reaction outcomes and feedback for refining computational models. |
| Spectroscopic Analysis | Prediction of NMR chemical shifts (especially ¹⁹F NMR) can aid in the structural confirmation of products and intermediates. rsc.orgnih.govchemrxiv.orgacs.orgnsf.gov | Acquisition of experimental spectroscopic data to validate and improve the accuracy of predictive models. |
| Conformational Analysis | Molecular mechanics and DFT can be used to predict the preferred conformations of the cycloheptane ring and how the gem-difluoro group influences its shape and the orientation of the amine. | Experimental structural elucidation (e.g., via X-ray crystallography) to confirm computational predictions. |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models can estimate physicochemical properties like pKa and logP, guiding the design of derivatives with desired characteristics. enamine.netacs.org | Experimental measurement of properties to validate and train QSPR models. |
A combined experimental and computational study on ortho-fluorinated 2-phenylethylamine has already demonstrated the power of this synergistic approach to understand the impact of fluorine on molecular structure and noncovalent interactions. acs.orgnih.gov A similar strategy would be highly beneficial in exploring the chemical space of this compound.
Q & A
Basic: What are the established synthetic routes for 3,3-Difluorocycloheptan-1-amine, and what challenges arise during its preparation?
Answer:
The synthesis of fluorinated amines like this compound typically involves multi-step processes such as nitration, fluorination, and amination. For example, analogous compounds (e.g., 1-(3-chloro-4-fluorophenyl)ethan-1-amine) are synthesized via nitration of chlorobenzene followed by fluorination and amination . Challenges include:
- Regioselectivity : Ensuring fluorine substitution at the 3,3-positions requires precise control of reaction conditions (e.g., temperature, catalysts).
- Byproduct Formation : Fluorination may lead to over- or under-fluorinated derivatives, necessitating purification via column chromatography or recrystallization.
- Amination Efficiency : Reductive amination or nucleophilic substitution steps often require optimization of reducing agents (e.g., NaBH4 vs. LiAlH4) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : NMR identifies fluorine substitution patterns, while and NMR resolve cycloheptane ring conformations .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., CHFN) and detects impurities .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced: How can factorial design optimize the synthesis of this compound?
Answer:
Factorial design systematically evaluates variables (e.g., temperature, solvent, catalyst ratio) to maximize yield and purity. For example:
- Variables : Reaction time (6–24 h), fluorinating agent (SF vs. DAST), and amine source (NH vs. alkylamines).
- Response Surface Methodology (RSM) : Models interactions between variables, identifying optimal conditions (e.g., 12 h, DAST, NH in THF).
- Statistical Validation : ANOVA tests confirm significance of factors, reducing trial-and-error approaches .
Advanced: How do researchers resolve contradictions in reported biological activities of fluorinated amines?
Answer:
Contradictions (e.g., varying IC values in enzyme assays) are addressed via:
- Standardized Assays : Replicating studies under controlled conditions (pH, cell lines, dose ranges) to minimize variability .
- Meta-Analysis : Aggregating data from multiple sources to identify trends (e.g., fluorine’s electron-withdrawing effects enhancing receptor binding).
- Mechanistic Studies : Using techniques like isothermal titration calorimetry (ITC) to validate binding kinetics and thermodynamics .
Advanced: What computational methods predict the pharmacological potential of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular Docking : Simulates interactions with target proteins (e.g., GPCRs or kinases) to prioritize in vitro testing.
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetics (e.g., blood-brain barrier penetration) .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Scaffold for Drug Design : Its rigid cycloheptane ring and fluorine atoms enhance metabolic stability and bioavailability.
- Target Exploration : Used in fragment-based screening against neurological targets (e.g., serotonin receptors) due to amine functionality .
Advanced: How do researchers investigate the stability and degradation pathways of this compound?
Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze products via LC-MS.
- Oxidative Pathways : Fluorine substituents may reduce oxidation susceptibility compared to non-fluorinated analogs, but radical intermediates can form under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
